molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No. B1397919
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)ethanone” is a chemical compound with the CAS number 915720-54-6 . It has a molecular weight of 139.13 . The IUPAC name for this compound is 1-(5-fluoro-2-pyridinyl)ethanone . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyridin-2-yl)ethanone” is 1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(5-Fluoropyridin-2-yl)ethanone” has a density of 1.2±0.1 g/cm³ . Its boiling point is 193.1±20.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.6±21.8 °C . The index of refraction is 1.492 . The molar refractivity is 34.4±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Characterization

  • Spectroscopic Characterization and Cytotoxic Studies : A related compound, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, was synthesized and characterized using spectroscopic methods, with an emphasis on its cytotoxicity and potential biological applications (Govindhan et al., 2017).

Antimicrobial and Cytotoxic Effects

  • Cytotoxic Effects Against Cancer Cell Lines : New derivatives of a similar compound, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether, were synthesized and shown to have cytotoxic effects against various cancer cell lines (Alagöz et al., 2021).
  • Antimicrobial Activity : Synthesis of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles from 1-(5-fluoro-2-hydroxyphenyl)ethanone demonstrated in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Molecular Docking and Pharmacokinetics

  • Molecular Docking Studies for Anti-Neoplastic Agents : The compound 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was studied for its inhibitory activity against TPII, suggesting potential as an anti-neoplastic agent (Mary et al., 2015).

Material Science and Chemistry

  • Synthesis of Fluorescent Dyes : A study on the synthesis of a twisted π-conjugated molecule involving anthracene fluorophores for regulating solid-state fluorescence indicates potential applications in material science (Dong et al., 2012).

Pharmaceutical Development

  • Synthesis in Pharmaceutical Compounds : The compound was involved in the synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent (Butters et al., 2001).

Safety And Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733262
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)ethanone

CAS RN

915720-54-6
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoropyridin-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g (5.68 mmol) 2-bromo-5-fluoropyridine, 160 mg dichlorobis(triphenylphosphine) palladium and 170 mg CuI were suspended in baked flasks under protective gas in 30 ml acetonitrile, 6.09 g (16.87 mmol) (1-ethoxyvinyl)-tributylstannane were added, the mixture was heated 8 hours at reflux, 200 ml 1.5 n HCl were subsequently added and reflux was continued for an additional hour. For workup the mixture was neutralized with saturated NaHCO3 solution, was extracted 3× with ethyl acetate, the combined organic phases were washed with saturated NaCl solution and were dried with MgSO4. After filtration 30 ml saturated KF solution were added, the mixture was filtered over Celite and evaporation-concentrated. Purification by chromatography on silica gel (dichloromethane/methanol 0-3%) yielded 120 mg 1-(5-fluoropyridine-2-yl)ethanone as an oil, which was directly reacted further.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
1.5
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Copper iodide (811 mg), 1-ethoxyvinyltri-n-butyltin (19.2 mL), and bis(triphenylphosphine)palladium (II) chloride (1 g) were added to a solution of 2-bromo-5-fluoropyridine (5 g) in acetonitrile (250 mL), and the reaction solution was heated and stirred in a nitrogen atmosphere at 100° C. for two hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate and washed with brine. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was diluted with acetone (120 mL), and (1S)-(+)-10-camphorsulfonic acid (9.9 g) was added to the reaction solution. After confirming production of the target product by thin-layer chromatography, the solvent was evaporated under reduced pressure. The residue was diluted with an ether and neutralized with sodium carbonate. Water was added to the reaction solution, and the organic solution was separated. The organic layer was dried over magnesium sulfate, and the residue was purified by silica gel column chromatography (carrier: Chromatorex; elution solvent: hexane-ethyl acetate) to obtain 3.55 g of the title compound. The property values of the compound are as follows.
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
811 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Bromo-5-fluoropyridine (13.0 g, 73.9 mmol), copper(I) iodide (2.10 g, 11.1 mmol) and dichlorobis (triphenylphosphine) palladium(II) in anhydrous acetonitrile (100 ml) was added tributyl(1-ethoxyvinyl)atannane (27.5 ml, 81.3 mmol). The reaction was heated at reflux. After heating for 70 hours, 1.5 M aqueous HCl (20 ml) was added to quench the reaction and the mixture was heated at reflux for 1 hour. After cooling to room temperature, the reaction mixture was neutralized with saturated sodium bicarbonate and extracted with ether (3×100 ml). The combined organic layers were dried over dried over sodium sulfate, and concentrated. After removal of solvent, the resulted residue was purified by column chromatography (hexane-ether=5:1) to give the title compound as a clear oil [11.3 g (75% pure), 82%]. 1H NMR (400 MHz, CDCl3) 8.51 (d, J=3.2 Hz, 1H), 8.11 (dd, J=4.4 and 4.4 Hz, 1H), 7.51 (ddd, J=2.8, 3.2 and 2.8 Hz, 1H), 2.71 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

5-Fluoro-pyridine-2-carbonitrile (29 g, 240 mmol) was dissolved in THF (150 mL) under a nitrogen atmosphere. The reaction mixture was cooled to an internal temperature of −64° C. Methyl magnesium bromide (3M in THF, 105 mL, 315 mmol) was added over 40 min. The reaction mixture was stirred at −65° C. for 1.5 h, then warmed to room temperature. THF (50 mL) was added and the mixture was stirred an additional 3 h. 2M hydrochloric acid (aq., 100 mL) was added until the mixture was slightly acidic and the reaction mixture was stirred at room temperature over night. Sodium bicarbonate was then added to neutralize the reaction mixture. The phases were separated and the aqueous phase was extracted with DCM. The combined organic extracts were washed with Brine, dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash column chromatography to yield 18 g (55% yield) of the title compound.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
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reactant
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0 (± 1) mol
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50 mL
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Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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